molecular formula C20H32O3 B1241575 (+/-)11(12)-EET CAS No. 81276-02-0

(+/-)11(12)-EET

Cat. No.: B1241575
CAS No.: 81276-02-0
M. Wt: 320.5 g/mol
InChI Key: DXOYQVHGIODESM-ATELOPIESA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

(+/-)11(12)-EET undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(+/-)11(12)-EET has a wide range of scientific research applications:

Comparison with Similar Compounds

(+/-)11(12)-EET is part of the EET family, which includes other regioisomers such as:

These compounds share similar biological activities but differ in their specific epoxide positions and resulting physiological effects. This compound is unique in its specific interactions with vascular and inflammatory pathways .

Properties

IUPAC Name

(5E,8E)-10-[3-[(E)-oct-2-enyl]oxiran-2-yl]deca-5,8-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h6,8-10,12-13,18-19H,2-5,7,11,14-17H2,1H3,(H,21,22)/b8-6+,12-9+,13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOYQVHGIODESM-ATELOPIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/CC1C(O1)C/C=C/C/C=C/CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81276-02-0
Record name 11,12-Epoxy-5,8,14-eicosatrienoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081276020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the impact of N-hydroxy-N'-(4-butyl-2-methylphenyl)-formamidine (HET0016) on the production of 11,12-EET?

A1: HET0016, a known inhibitor of 20-HETE synthesis, also exhibits inhibitory effects on the production of 11,12-EET. The research demonstrated that HET0016 inhibits the cytochrome P450 4A (CYP4A) enzymes, specifically CYP4A2 and CYP4A3, which are responsible for the formation of 11,12-EET from arachidonic acid. The IC50 values for 11,12-EET production by CYP4A2 and CYP4A3 were found to be 12.7 nM and 22.0 nM, respectively []. This suggests that HET0016 can significantly reduce the production of 11,12-EET by inhibiting these specific CYP enzymes.

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